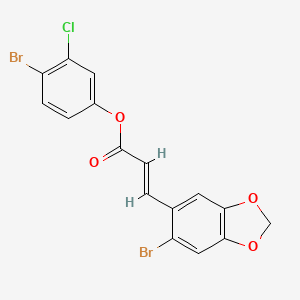![molecular formula C9H11N3O2 B2387533 4-[(Pyrimidin-2-yloxy)méthyl]pyrrolidin-2-one CAS No. 2169534-55-6](/img/structure/B2387533.png)
4-[(Pyrimidin-2-yloxy)méthyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one is a pyrrolidinone derivative known for its promising biological activities. This compound, also referred to as a P2Y modulator, has a molecular formula of C9H11N3O2 and a molecular weight of 193.206 g/mol.
Applications De Recherche Scientifique
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving P2Y receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including fibrosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Orientations Futures
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in the research of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one could involve further exploration of its biological activities and the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
The primary targets of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one are collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues. Inhibition of these enzymes can lead to reduced collagen synthesis, which is beneficial in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one interacts with its targets, the collagen prolyl 4-hydroxylases, by binding to their active sites and inhibiting their activity . This inhibition prevents the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis. As a result, the formation of stable collagen molecules is hindered, leading to a decrease in collagen deposition .
Biochemical Pathways
The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, it prevents the formation of hydroxyproline, a key component of collagen . This inhibition disrupts the triple helix formation of collagen, leading to decreased collagen synthesis and deposition. The downstream effects include a reduction in fibrosis and potential alleviation of diseases characterized by excessive collagen deposition .
Result of Action
The molecular effect of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one’s action is the inhibition of collagen prolyl 4-hydroxylases, leading to a decrease in hydroxyproline levels . On a cellular level, this results in reduced collagen synthesis and deposition. This can lead to a decrease in fibrosis, providing potential therapeutic benefits in diseases characterized by excessive collagen deposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of pyrimidine derivatives with pyrrolidinone under specific conditions. One common method includes the use of pyrimidine-2-ol and pyrrolidin-2-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features but lacking the pyrimidine moiety.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Pyrrolizines: Heterocyclic compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one is unique due to its combination of a pyrimidine moiety and a pyrrolidinone ring. This structural feature imparts distinct biological activities and reactivity, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
4-(pyrimidin-2-yloxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8-4-7(5-12-8)6-14-9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMXTQVEGPFFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)COC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
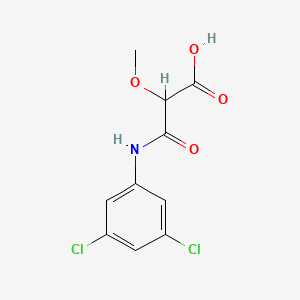
![3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)

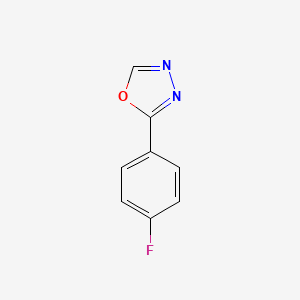

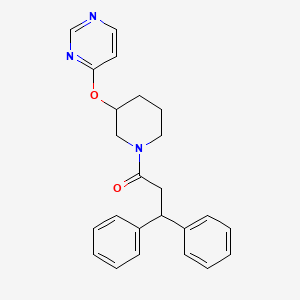
![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/no-structure.png)
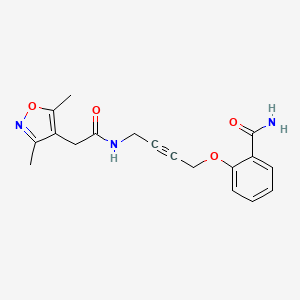
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)
